(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, commonly referred to as G15, is a synthetic compound classified as a selective antagonist of G protein-coupled estrogen receptor 1 (GPER). [, , , , , , ] This receptor, previously known as GPR30, is a membrane-associated estrogen receptor involved in mediating non-genomic effects of estrogens. [] G15 is a valuable tool in scientific research to investigate the specific roles of GPER in various physiological and pathological processes.
The compound (3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. This compound features multiple functional groups and stereocenters, which contribute to its unique chemical behavior and biological activity. The presence of a brominated benzodioxole moiety suggests potential interactions with biological targets, making it an interesting subject for further investigation.
This compound can be classified as an alkaloid, specifically a quinoline derivative, due to the presence of the quinoline ring system. Quinoline compounds are known for their diverse biological activities, including antimalarial and anticancer properties. The classification can be further refined based on its structural features:
The synthesis of this compound may involve several steps, typically starting from simpler precursors. Common methods for synthesizing complex organic compounds include:
The synthesis would likely employ techniques such as:
The stereochemistry is defined by the specific configuration at the chiral centers (3aR, 4R, 9bS), which is crucial for understanding its biological activity.
The compound may participate in various chemical reactions typical of quinoline derivatives:
Reactions can be monitored using techniques such as thin-layer chromatography (TLC) and spectroscopic methods to track product formation and reaction progress.
The mechanism of action for this compound in biological systems may involve:
In vitro studies may be required to elucidate the precise mechanism of action and identify target proteins or pathways.
Data from spectroscopic analysis (NMR, IR) will provide insights into functional groups and molecular interactions.
This compound has potential applications in:
The development trajectory of cyclopenta[c]quinoline scaffolds reveals a fascinating evolution from simple heterocyclic building blocks to sophisticated receptor-targeted agents:
Table 1: Evolution of Cyclopenta[c]quinoline-Based Therapeutics
Time Period | Structural Features | Therapeutic Limitations | Key Advancements |
---|---|---|---|
1980s-1990s | Non-halogenated quinolines, minimal stereochemical control | Non-specific cellular effects, metabolic instability | Identification of core quinoline estrogenic activity |
Early 2000s | Introduction of halogen substituents, initial ring fusion | Improved receptor affinity but lacking selectivity | Development of stereoselective synthesis routes |
~2009 | Optimized (3aR,4R,9bS) stereochemistry with 6-bromobenzodioxole | Targeted GPER binding with reduced off-target effects | Bromine positioning for enhanced hydrophobic pocket interaction |
The critical breakthrough came with the strategic incorporation of the 6-bromobenzodioxole pharmacophore onto the cyclopentaquinoline core, first reported around 2009. This design innovation significantly enhanced binding specificity for the G-protein coupled estrogen receptor (GPER) over classical estrogen receptors. The bromine atom at the benzodioxole's 6-position created optimal steric and electronic interactions within GPER's hydrophobic binding pocket, while the defined stereochemistry at positions 3a, 4, and 9b allowed precise three-dimensional positioning of key hydrogen bond acceptors. These structural refinements transformed the compound from a research probe into a targeted therapeutic candidate for estrogen-mediated pathologies [3].
This compound belongs to a specialized subclass of fused polycyclic compounds characterized by a benzodioxole moiety connected through a chiral cyclopentane bridge to a quinoline system. Within this family, stereochemical variations produce distinct biological profiles:
Table 2: Stereoisomeric Variations and Characteristics
Stereochemistry | Molecular Formula | Key Structural Features | Reported Applications |
---|---|---|---|
(3aR,4R,9bS) | C₁₉H₁₆BrNO₂ | Bromobenzodioxole equatorial to quinoline plane | GPER-selective antagonist (G-15) |
(3aS,4R,9bR) | C₁₉H₁₆BrNO₂ | Benzodioxole axial orientation | Reduced GPER affinity |
Racemic mixture | C₁₉H₁₆BrNO₂ | Undefined stereocenters | Intermediate in synthesis |
Dimeric derivative | C₃₈H₃₂Br₂N₂O₄ | Two cyclopentaquinoline units | Research tool for receptor studies |
The pharmacologically active (3aR,4R,9bS) configuration positions the brominated benzodioxole in an equatorial orientation relative to the nearly planar quinoline system, creating an optimal 12.5Å distance between the bromine atom and the tertiary nitrogen. This precise geometry facilitates simultaneous interaction with GPER's hydrophobic subpocket and the aspartate residue crucial for receptor activation. The cyclopentane ring adopts a twist-boat conformation that projects the benzodioxole away from the quinoline plane, minimizing intramolecular stacking while maximizing receptor contact surfaces. This stereochemical precision differentiates it from the (3aS,4R,9bR) isomer, which exhibits significantly reduced GPER affinity due to axial benzodioxole positioning that sterically hinders optimal receptor docking [1] [2] [3].
The compound's therapeutic significance emerges from its unprecedented selectivity for GPER, an estrogen receptor subtype implicated in hormone-resistant cancers and cardiometabolic pathologies. Traditional estrogen receptor modulators like tamoxifen exhibit complex activity across ERα, ERβ, and GPER, causing unpredictable tissue-specific effects. By achieving >200-fold selectivity for GPER over classical nuclear estrogen receptors, this compound enables precise targeting of the GPER pathway without triggering ER-mediated genomic signaling. This selectivity stems from its rigid polycyclic structure that cannot adopt the conformational changes required for nuclear estrogen receptor binding, while perfectly complementing GPER's unique binding pocket [3] [7].
Pharmacological characterization reveals its exceptional utility as a molecular probe and therapeutic candidate:
Table 3: Pharmacological Profile of (3aR,4R,9bS) Isomer (G-15)
Pharmacological Parameter | In Vitro Activity | In Vivo Efficacy (Mouse Models) | Therapeutic Implications |
---|---|---|---|
GPER Binding Affinity | IC₅₀ = 20 nM | Tumor reduction at 1.46 mg/kg (s.c.) | Estrogen-sensitive cancers |
ERα/ERβ Selectivity | >200-fold selective | No uterine hypertrophy | Reduced feminizing effects |
Metabolic Stability | t½ > 4 hours (liver microsomes) | Twice-weekly dosing effective | Convenient dosing regimen |
Aqueous Solubility | 37 mg/mL in DMSO | Formulated in saline-cyclodextrin | Feasible parenteral administration |
In breast cancer models, the compound reverses estrogen-induced tumor proliferation by competitively inhibiting GPER-mediated activation of MAPK and PI3K pathways. Its efficacy extends to endometriosis, where it suppresses lesion vascularization by blocking GPER-dependent VEGF production. The bromine atom plays an unexpected role beyond steric bulk, forming a halogen bond with GPER's Cys206 residue that enhances residence time. Unlike non-specific estrogen antagonists, it maintains bone density in ovariectomized models while inhibiting estrogen-driven cancer progression, demonstrating its unique pathway selectivity. This targeted profile positions it as a prototype for next-generation endocrine therapeutics that circumvent the limitations of broad-spectrum estrogen blockade [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7